

# **Ecopipam Hydrochloride: Clinical Trial Design** and Endpoints for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers and Drug Development Professionals

### Introduction

**Ecopipam Hydrochloride** is a first-in-class, selective dopamine D1/D5 receptor antagonist under investigation for the treatment of various central nervous system (CNS) disorders.[1] Its unique mechanism of action, which differentiates it from typical antipsychotics that primarily target D2 receptors, has prompted extensive clinical evaluation, particularly in Tourette Syndrome (TS) and childhood-onset fluency disorder (stuttering).[1][2] D1 receptor supersensitivity is hypothesized to be a potential mechanism underlying the repetitive and compulsive behaviors characteristic of Tourette Syndrome.[3][4] This document provides a detailed overview of the clinical trial designs, endpoints, and experimental protocols for key studies of ecopipam, intended to serve as a resource for researchers, scientists, and drug development professionals.

## Mechanism of Action: D1/D5 Receptor Antagonism

Ecopipam selectively blocks the actions of the neurotransmitter dopamine at the D1 and D5 receptors.[3] These receptors are G-protein coupled receptors that, upon stimulation by dopamine, primarily activate the Gs/olf G-protein, leading to a cascade of downstream signaling events. The primary pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, including the dopamine-and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation of DARPP-



32 inhibits protein phosphatase-1, leading to a state that favors the phosphorylated form of many proteins, thereby modulating neuronal excitability and gene expression.

Dopamine D1 receptor signaling can also occur through other pathways, including coupling to Gq to activate phospholipase C (PLC) and through G $\beta$ y subunits to activate Src family kinases. By antagonizing the D1/D5 receptors, ecopipam is thought to normalize the hyperactivity of these dopaminergic pathways, which is implicated in the pathophysiology of disorders like Tourette Syndrome.



Click to download full resolution via product page

Caption: Ecopipam blocks dopamine's effect at the D1 receptor, inhibiting downstream signaling.

## **Clinical Trials in Tourette Syndrome**

Ecopipam has undergone extensive clinical investigation for the treatment of Tourette Syndrome in pediatric and adult populations. Key studies include a Phase 2b trial (NCT04007991) and a pivotal Phase 3 trial (D1AMOND Study; NCT05615220).



## Phase 3 D1AMOND Study (NCT05615220)

This multicenter, double-blind, placebo-controlled, randomized withdrawal study was designed to evaluate the maintenance of efficacy, safety, and tolerability of ecopipam in children, adolescents, and adults with Tourette's Disorder.



Click to download full resolution via product page

Caption: Workflow of the Phase 3 D1AMOND randomized withdrawal study.

### 1. Patient Population:

- Inclusion Criteria: Individuals aged 6 years and older with a diagnosis of Tourette's Disorder, a Yale Global Tic Severity Scale-Revised (YGTSS-R) Total Tic Score of ≥20, and weighing at least 18 kg.[5]
- Exclusion Criteria: Previous exposure to ecopipam, certain mood or psychiatric disorders
   (e.g., dementia, bipolar disorder, schizophrenia), unstable medical conditions, risk of suicide,
   pregnancy or lactation, and recent behavioral therapy.[5]



### 2. Treatment Regimen:

- Open-Label Phase: All eligible subjects received ecopipam. This phase consisted of a 4week titration period to a target dose of 2 mg/kg/day, followed by an 8-week maintenance period at the target dose.[6]
- Randomized Withdrawal Phase: Subjects who showed a clinically meaningful reduction in tics during the open-label phase were randomized in a 1:1 ratio to either continue receiving ecopipam at their established dose or switch to a matching placebo for 12 weeks.[3][6]

### 3. Endpoints:

- Primary Efficacy Endpoint: Time to relapse in pediatric subjects during the double-blind withdrawal period. Relapse was defined as a significant worsening of tics.
- Secondary Efficacy Endpoint: Time to relapse in the combined pediatric and adult population.
   [3][7]
- Safety Assessments: Monitoring of adverse events, laboratory parameters, and vital signs throughout the study.

| Endpoint                                    | Ecopipam<br>Group | Placebo Group | p-value | Hazard Ratio<br>(95% CI) |
|---------------------------------------------|-------------------|---------------|---------|--------------------------|
| Primary: Relapse<br>Rate (Pediatric)        | 41.9%             | 68.1%         | 0.0084  | 0.5 (0.3-0.8)            |
| Secondary: Relapse Rate (Pediatric & Adult) | 41.2%             | 67.9%         | 0.0050  | 0.5 (0.3-0.8)            |

Table 1: Efficacy Results from the Phase 3 D1AMOND Study[3][7][8][9][10]



| Adverse Event | Frequency in Ecopipam Group |
|---------------|-----------------------------|
| Somnolence    | 10.2%                       |
| Insomnia      | 7.4%                        |
| Anxiety       | 6.0%                        |
| Fatigue       | 5.6%                        |
| Headache      | 5.1%                        |

Table 2: Common Adverse Events in the Phase 3 D1AMOND Study[3][7][10]

## **Phase 2b Study (NCT04007991)**

This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of ecopipam in children and adolescents with Tourette Syndrome.[8][11]

### 1. Patient Population:

- Inclusion Criteria: Patients aged ≥6 to <18 years with a baseline Yale Global Tic Severity Score (YGTSS) Total Tic Score of ≥20.[12]
- Exclusion Criteria: Similar to the Phase 3 study.

### 2. Treatment Regimen:

• Subjects were randomized 1:1 to receive either ecopipam (target dose of 2 mg/kg/day) or a matching placebo for 12 weeks.[5] The treatment period included a 4-week titration phase followed by an 8-week maintenance phase.[5]

### 3. Endpoints:

 Primary Efficacy Endpoint: Mean change from baseline in the YGTSS Total Tic Score at 12 weeks.[2][12]



- Secondary Efficacy Endpoint: Change in the Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S).[5][12]
- Safety Assessments: Monitoring of adverse events, including a focus on potential metabolic and movement disorder side effects.

| Endpoint                           | Ecopipam vs. Placebo                                            | p-value |
|------------------------------------|-----------------------------------------------------------------|---------|
| Primary: Mean Change in YGTSS-TTS  | Least squares mean difference of -3.44 (95% CI: -6.09 to -0.79) | 0.01    |
| Secondary: Improvement in CGI-TS-S | Greater improvement in the ecopipam group                       | 0.03    |

Table 3: Efficacy Results from the Phase 2b Study[12]

| Adverse Event | Frequency in Ecopipam Group |
|---------------|-----------------------------|
| Headache      | 15.8%                       |
| Insomnia      | 14.5%                       |
| Fatigue       | 7.9%                        |
| Somnolence    | 7.9%                        |

Table 4: Common Adverse Events in the Phase 2b Study[2][12]

# Clinical Trials in Stuttering (Childhood-Onset Fluency Disorder)

Ecopipam has also been investigated for the treatment of stuttering in adults. The "Speak Freely" study (NCT04492956) was a Phase 2 exploratory trial.

## Phase 2 "Speak Freely" Study (NCT04492956)



This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study in adult subjects with childhood-onset fluency disorder.[13][14]



Click to download full resolution via product page

Caption: Workflow of the Phase 2 "Speak Freely" study for stuttering.

### 1. Patient Population:

- Inclusion Criteria: Adults 18 years or older who meet DSM-5 criteria for childhood-onset fluency disorder, with a history of stuttering for ≥2 years, and weighing ≥45 kg.[13][14]
- Exclusion Criteria: Stuttering related to a known neurological cause, initiation of new behavioral therapies for stuttering within 10 weeks prior to baseline, unstable medical illness, and a lifetime history of a major depressive episode.[13][14]

### 2. Treatment Regimen:

 Eligible subjects were randomized 1:1 to receive either a target steady-state dose of ecopipam HCl of approximately 2 mg/kg/day or a matching placebo for a 12-week treatment period.[13] This period consisted of a 4-week titration phase followed by an 8-week maintenance phase.[13]

### 3. Endpoints:



- Primary and Secondary Endpoints: While specific quantitative results from this trial are not
  widely publicly available, endpoints likely included assessments of speech fluency, stuttering
  severity, and overall clinical improvement. An earlier open-label pilot study showed positive
  results in increased speech fluency, faster reading completion, and shortened duration of
  stuttering events.[15]
- Safety Assessments: Monitoring of adverse events throughout the study.

Quantitative data from the "Speak Freely" study (NCT04492956) are not yet fully published. An earlier open-label pilot study in adults who stutter showed that a majority of participants demonstrated improvement in their stuttering and the medication was well-tolerated.[15]

### Conclusion

Clinical trials of **ecopipam hydrochloride** have demonstrated a statistically significant and clinically meaningful benefit in reducing tics in patients with Tourette Syndrome, with a generally well-tolerated safety profile. The unique D1/D5 receptor antagonist mechanism of action offers a novel approach to treating this and other neurological disorders. The randomized withdrawal design of the Phase 3 D1AMOND study provides robust evidence for the maintenance of efficacy of ecopipam. Further results from the Phase 2 study in adults who stutter are anticipated to clarify the potential of ecopipam in this indication. The detailed protocols and data presented herein provide a comprehensive resource for the scientific and drug development community.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. emalexbiosciences.com [emalexbiosciences.com]



- 5. Ecopipam Provides Clinically Meaningful Reduction in Tic Severity for Children With Tourette Syndrome - Practical Neurology [practicalneurology.com]
- 6. Emalex seeks FDA nod for Tourette therapy post-Phase III success [synapse.patsnap.com]
- 7. neurologylive.com [neurologylive.com]
- 8. emalexbiosciences.com [emalexbiosciences.com]
- 9. Emalex eyes FDA approval for Tourette syndrome therapy after Phase III success [clinicaltrialsarena.com]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. Emalex Biosciences Announces Completion of Patient Enrollment in Phase 2b Clinical Trial Evaluating Ecopipam (EBS-101) for Pediatric Patients with Tourette Syndrome [prnewswire.com]
- 12. publications.aap.org [publications.aap.org]
- 13. Effects of Ecopipam or Placebo in Adults With Stuttering (Speak Freely) | Clinical Research Trial Listing [centerwatch.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Ecopipam reduces stuttering symptoms in proof-of-concept trial | UCR News | UC Riverside [news.ucr.edu]
- To cite this document: BenchChem. [Ecopipam Hydrochloride: Clinical Trial Design and Endpoints for Neurological Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205277#ecopipam-hydrochloride-clinical-trial-design-and-endpoints]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com